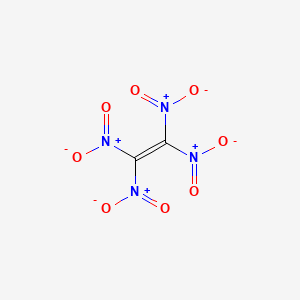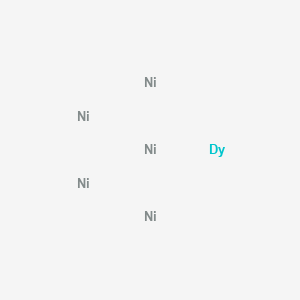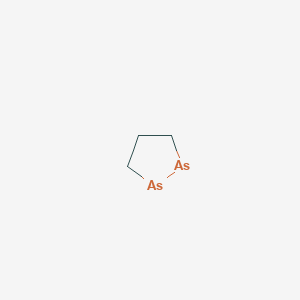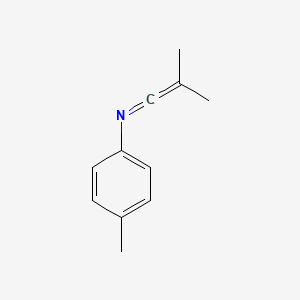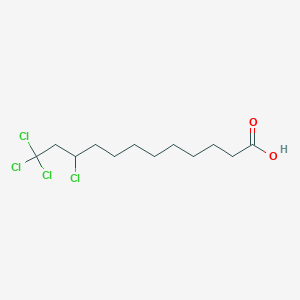
10,12,12,12-Tetrachlorododecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,12,12,12-Tetrachlorododecanoic acid is a halogenated fatty acid derivative It is characterized by the presence of four chlorine atoms attached to the dodecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10,12,12,12-Tetrachlorododecanoic acid typically involves the chlorination of dodecanoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. The process may involve the use of chlorine gas or other chlorinating agents in the presence of catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 10,12,12,12-Tetrachlorododecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce less chlorinated fatty acids.
Applications De Recherche Scientifique
10,12,12,12-Tetrachlorododecanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying halogenated fatty acids.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 10,12,12,12-Tetrachlorododecanoic acid involves its interaction with specific molecular targets. The presence of chlorine atoms enhances its reactivity, allowing it to interact with various biological molecules. The pathways involved may include disruption of cell membranes, inhibition of enzyme activity, and interference with metabolic processes.
Comparaison Avec Des Composés Similaires
- 10,12,12,12-Tetrachlorododecanoic acid methyl ester
- 12-Bromododecanoic acid
- 12-Methyltetradecanoic acid
Comparison: this compound is unique due to the presence of four chlorine atoms, which significantly influence its chemical and biological properties. Compared to its methyl ester derivative, it has different solubility and reactivity profiles. In contrast, 12-Bromododecanoic acid and 12-Methyltetradecanoic acid have different halogenation patterns and chain lengths, resulting in distinct chemical behaviors and applications.
Propriétés
Numéro CAS |
22300-46-5 |
|---|---|
Formule moléculaire |
C12H20Cl4O2 |
Poids moléculaire |
338.1 g/mol |
Nom IUPAC |
10,12,12,12-tetrachlorododecanoic acid |
InChI |
InChI=1S/C12H20Cl4O2/c13-10(9-12(14,15)16)7-5-3-1-2-4-6-8-11(17)18/h10H,1-9H2,(H,17,18) |
Clé InChI |
NTGQXGHFGIFCLZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)O)CCCC(CC(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




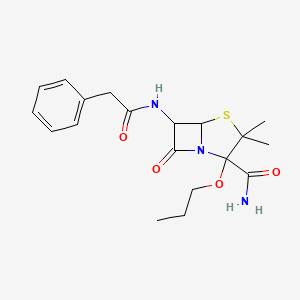
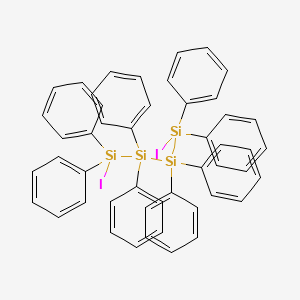

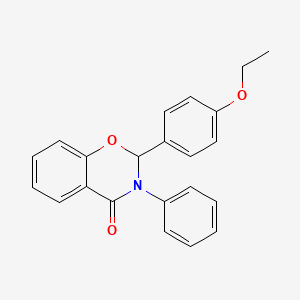
![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)
